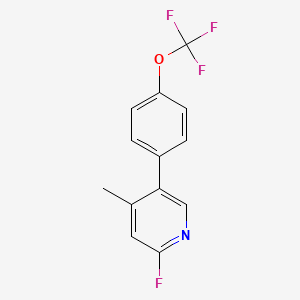

2-Fluoro-4-methyl-5-(4-(trifluoromethoxy)phenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methyl-5-[4-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c1-8-6-12(14)18-7-11(8)9-2-4-10(5-3-9)19-13(15,16)17/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVMTGGQCSGRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC=C(C=C2)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-5-(4-(trifluoromethoxy)phenyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-5-(4-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the aromatic ring or the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

2-Fluoro-4-methyl-5-(4-(trifluoromethoxy)phenyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-(4-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, influencing their activity. The trifluoromethoxy group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Key Observations

Substituent Effects on Reactivity and Solubility: The target compound’s 2-fluoro and 4-methyl groups likely increase lipophilicity compared to nitro- or methoxy-substituted analogs (e.g., 7e and Q12). In contrast, Q12’s methoxy group (OCH₃) improves solubility due to its electron-donating nature, while its gem-dimethyl groups may restrict conformational flexibility .

Synthetic Efficiency :

- Yields for analogs vary widely: 7e (71.8%) and Q12 (76%) demonstrate moderate-to-high efficiency, whereas 7f (40.8%) highlights challenges in synthesizing bulkier derivatives .

However, CTEP’s imidazole ring may confer distinct binding kinetics .

Spectral Signatures :

- IR spectra of Q12 show strong -CN (2201 cm⁻¹) and C=O (1668 cm⁻¹) stretches, absent in the target compound, which may lack these functional groups .

- ¹H NMR signals for aromatic protons (δ 7.18–7.79 in Q12) align with typical pyridine derivatives, but fluorine substituents in the target compound would deshield adjacent protons .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., -CF₃O, -F) enhance binding to hydrophobic pockets in biological targets, as seen in CTEP and antitubercular agents .

- Methyl and methoxy groups balance lipophilicity and solubility, critical for oral bioavailability .

Synthetic Challenges :

- Bulky substituents (e.g., trifluoromethyl in 7e ) reduce yields, necessitating optimized reaction conditions .

Future Directions :

- Further studies on the target compound’s pharmacokinetics and target affinity are warranted, leveraging methodologies from analogs like Q203 and CTEP .

Biological Activity

2-Fluoro-4-methyl-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261654-57-2) is a fluorinated aromatic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorine atoms and the trifluoromethoxy group enhances its chemical properties, making it a candidate for various therapeutic applications.

- Molecular Formula : C13H9F4NO

- Molecular Weight : 271.21 g/mol

- Structural Characteristics : The presence of both a trifluoromethoxy group and a fluorine atom contributes to its electronic and steric properties, which are crucial for biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and proteins. The fluorinated structure can enhance binding affinity due to increased lipophilicity and potential for hydrogen bonding, influencing enzyme kinetics and metabolic pathways .

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

- Anticancer Activity : Preliminary data suggest that compounds similar to this compound exhibit significant growth inhibition against various cancer cell lines, such as MCF-7 and MDA-MB-231. For instance, related compounds showed IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells, indicating promising anticancer potential .

- Enzyme Inhibition : The compound's structure allows it to interact with cytochrome P450 enzymes, with studies indicating no significant inhibition at concentrations above 10 μM, suggesting a favorable pharmacokinetic profile .

- Toxicity Profile : In vivo studies have shown that related compounds do not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, which is an essential consideration for therapeutic development .

Comparative Analysis

The unique structural features of this compound can be compared with similar compounds:

| Compound Name | Key Features | IC50 (μM) | Toxicity Profile |

|---|---|---|---|

| Compound A | Trifluoromethyl group | 1.75 - 9.46 (MCF-7) | Low toxicity at high doses |

| Compound B | Fluorinated pyridine | 17.02 (5-FU control) | Moderate toxicity |

| This compound | Unique trifluoromethoxy & fluorine | TBD | Low toxicity |

Case Studies

- Antiviral Activity : A related study demonstrated that similar fluorinated compounds exhibited antiviral properties against influenza virus strains, showing significant reductions in viral load in infected mice models .

- Cancer Cell Line Studies : Further investigations into the efficacy of related compounds against breast cancer cell lines revealed enhanced apoptosis rates and cell cycle arrest, indicating potential as a therapeutic agent in oncology .

Q & A

What are the key considerations for optimizing the synthesis of 2-Fluoro-4-methyl-5-(4-(trifluoromethoxy)phenyl)pyridine?

Answer:

Synthesis optimization requires systematic parameter adjustments:

- Temperature control : Fluorination reactions often require low temperatures (−10°C to 25°C) to minimize side reactions like over-fluorination .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency for introducing the trifluoromethoxy group .

- Catalysts : Palladium or copper catalysts improve coupling reactions between pyridine and aryl groups, but residual metal traces must be monitored via ICP-MS .

- Reaction monitoring : Use TLC or HPLC to track intermediate formation, especially during methyl group introduction at the 4-position .

What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- NMR : NMR identifies fluorine environments (δ −60 to −70 ppm for CFO groups; δ −110 ppm for aromatic F) .

- X-ray crystallography : Resolves spatial orientation of substituents (e.g., dihedral angles between pyridine and phenyl rings) to predict steric effects in reactions .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 331.08) and detects isotopic patterns for chlorine impurities .

How can researchers resolve contradictions in reported biological activities of this compound?

Answer:

- Purity validation : Use HPLC (>98% purity) to rule out impurities as contributors to inconsistent bioactivity .

- Assay standardization : Compare results across multiple assays (e.g., PPARγ binding vs. cellular luciferase reporter assays) to confirm target specificity .

- Computational modeling : Molecular docking (AutoDock Vina) identifies binding pose variations caused by trifluoromethoxy group flexibility .

What strategies are effective in studying the compound’s interactions with PPAR receptors?

Answer:

- In vitro assays : Radioligand displacement assays (e.g., H-rosiglitazone competition) quantify binding affinity (IC) .

- Mutagenesis : Replace PPARγ residues (e.g., Ser289) to assess hydrogen bonding with the pyridine nitrogen .

- Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation, which correlates with trifluoromethoxy group stability .

How does the introduction of fluorine substituents influence the compound’s electronic properties?

Answer:

- Electron-withdrawing effects : The 2-fluoro group increases pyridine ring electron deficiency, enhancing electrophilic substitution at the 4-methyl position .

- Lipophilicity : LogP increases by ~0.5 units per fluorine atom, improving membrane permeability but risking solubility challenges .

- Meta-substitution : The 5-(trifluoromethoxy)phenyl group induces steric hindrance, reducing π-π stacking in crystal lattices .

What are common impurities encountered during synthesis and their mitigation?

Answer:

- Dehalogenation byproducts : Monitor for 4-methyl-5-phenylpyridine derivatives via GC-MS; mitigate using inert atmospheres (N) during fluorination .

- Trifluoromethoxy hydrolysis : Acidic conditions may cleave CFO groups; stabilize with anhydrous solvents (e.g., dried DCM) .

- Column chromatography : Use silica gel with 5% ethyl acetate/hexane to separate unreacted arylboronic acid precursors .

What role does the trifluoromethoxy group play in the compound’s metabolic stability?

Answer:

- Oxidative resistance : CFO groups resist CYP450-mediated oxidation compared to methoxy groups, extending half-life in hepatic microsome assays (t > 120 min) .

- Comparative studies : Analogs with OCH show 3-fold faster clearance in rat pharmacokinetic studies, confirming CFO’s metabolic advantage .

How to design experiments to explore catalytic applications of this compound?

Answer:

- Metal coordination : Test Pd(II) or Ru(II) complexation via UV-vis spectroscopy (λ~450 nm shifts indicate ligand binding) .

- Catalytic testing : Evaluate Suzuki-Miyaura coupling efficiency using aryl bromides; compare turnover numbers (TON) with non-fluorinated analogs .

- DFT calculations : Optimize transition states (B3LYP/6-31G*) to predict regioselectivity in cross-coupling reactions .

What computational methods aid in predicting the compound’s reactivity in novel reactions?

Answer:

- Reactivity descriptors : Calculate Fukui indices (Gaussian 16) to identify nucleophilic/electrophilic sites; the 4-methyl group shows high values .

- Solvent effects : Conduct COSMO-RS simulations to predict solubility in ionic liquids for green chemistry applications .

- Reaction pathways : Explore fluorination mechanisms (e.g., Balz-Schiemann vs. Halex reactions) using Gibbs free energy profiles .

How to address discrepancies in crystallographic data between similar fluorinated pyridines?

Answer:

- Temperature calibration : Ensure diffraction data is collected at 100 K to minimize thermal motion artifacts .

- Hirshfeld surface analysis : Compare close contacts (e.g., F···H interactions) to explain packing differences in polymorphs .

- Database cross-referencing : Validate unit cell parameters against Cambridge Structural Database entries (e.g., CCDC 945623 for related structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.